Longipedlactone D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Longipedlactone D is a triterpene dilactone isolated from the plant Kadsura longipedunculata. This compound belongs to a family of natural products known for their unique chemical structures and diverse biological activities. This compound has attracted significant attention due to its potential therapeutic applications, particularly in the fields of oncology and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Longipedlactone D involves multiple steps, starting from readily available natural precursors. The key steps include cyclization, oxidation, and esterification reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired product yield and purity .
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from Kadsura longipedunculata using solvent extraction techniques. The plant material is subjected to maceration or percolation with organic solvents such as ethanol or methanol. The crude extract is then purified using chromatographic methods to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Longipedlactone D undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under controlled temperature and pressure.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further studied for their biological activities .
Scientific Research Applications
Chemistry: Used as a model compound for studying triterpene synthesis and reactivity.
Biology: Investigated for its cytotoxic effects against cancer cell lines, showing promise as an anti-cancer agent.
Medicine: Explored for its anti-inflammatory, antioxidant, and hepatoprotective properties.
Industry: Potential use in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
Longipedlactone D can be compared with other similar triterpene dilactones isolated from Kadsura species, such as Longipedlactone A, B, and C. These compounds share similar structural features but differ in their biological activities and potency. This compound is unique due to its specific cytotoxic effects and its ability to modulate distinct molecular pathways .
Comparison with Similar Compounds
- Longipedlactone A
- Longipedlactone B
- Longipedlactone C
- Longipedlactone J
Properties
Molecular Formula |
C30H38O6 |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
(1R,2R,4S,10S,13S,14R,19R)-1-hydroxy-9,9,14-trimethyl-18-methylidene-17-[(1R)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-3,8-dioxapentacyclo[11.7.0.02,4.04,10.014,19]icosa-5,16-dien-7-one |
InChI |
InChI=1S/C30H38O6/c1-16-7-8-21(34-25(16)32)18(3)19-11-13-28(6)20(17(19)2)15-29(33)23(28)10-9-22-27(4,5)35-24(31)12-14-30(22)26(29)36-30/h7,11-12,14,18,20-23,26,33H,2,8-10,13,15H2,1,3-6H3/t18-,20+,21-,22+,23+,26-,28-,29-,30+/m1/s1 |
InChI Key |
GQHIKDRJYUFCEK-JMZFCEMOSA-N |
Isomeric SMILES |
CC1=CC[C@@H](OC1=O)[C@H](C)C2=CC[C@]3([C@@H]4CC[C@@H]5[C@@]6(C=CC(=O)OC5(C)C)[C@@H]([C@]4(C[C@H]3C2=C)O)O6)C |
Canonical SMILES |
CC1=CCC(OC1=O)C(C)C2=CCC3(C4CCC5C(OC(=O)C=CC56C(C4(CC3C2=C)O)O6)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.